molecular formula C17H17NO4 B12006940 Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate

Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate

Cat. No.: B12006940
M. Wt: 299.32 g/mol
InChI Key: XLCNUVWZZAARLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate typically involves the reaction of glycine methyl ester with benzyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the context of its use. The pathways involved may include enzymatic catalysis or receptor binding, leading to the desired biochemical or pharmacological effects .

Comparison with Similar Compounds

Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate can be compared with similar compounds such as:

    Ethyl {[(benzyloxy)carbonyl]amino}acetate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 2-{[(benzyloxy)carbonyl]amino}-6-[(tert-butoxycarbonyl)amino]hexanoate: A more complex structure with additional functional groups.

    Ethyl {[(benzylamino)carbonyl]amino}acetate: Contains a benzylamino group instead of a benzyloxy group

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 2-phenyl-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C17H17NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,18,20)

InChI Key

XLCNUVWZZAARLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.